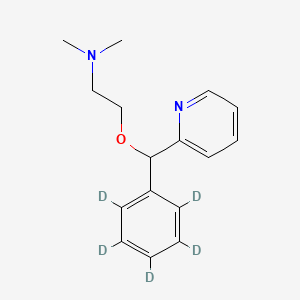

Desmethyl Doxylamine-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

261.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-pyridin-2-ylmethoxy]ethanamine |

InChI |

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/i3D,4D,5D,8D,9D |

InChI Key |

OKKTWMJPOLLMMV-YQYLVRRTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=N2)OCCN(C)C)[2H])[2H] |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Desmethyl Doxylamine D5

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule like Desmethyl Doxylamine (B195884) can be achieved through various methods, which are broadly categorized into specific site deuteration and general deuteration approaches. The choice of strategy depends on the desired location of the deuterium atoms and the complexity of the target molecule.

Specific Site Deuteration Techniques

Site-specific deuteration is crucial for creating Desmethyl Doxylamine-d5, where the deuterium atoms are exclusively located on the phenyl ring. This precision prevents isotopic scrambling and ensures the desired metabolic properties are achieved.

Use of Deuterated Precursors: The most direct and common method for this type of specific labeling is to build the molecule using a deuterated starting material. For this compound, the synthesis would typically start with a commercially available deuterated precursor, such as bromobenzene-d5 (B116778) or phenyl-d5-boronic acid. This ensures the deuterium atoms are incorporated into the stable aromatic ring from the beginning of the synthetic sequence.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metals like iridium, palladium, and rhodium can catalyze the direct exchange of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O). google.comthermofisher.com These methods can be tuned to be highly regioselective, targeting specific C-H bonds, including those on aromatic rings, often in the later stages of a synthesis. google.com For instance, iridium catalysts are known for their ability to direct ortho-deuteration. thermofisher.com

Reduction of Aryl Halides: A classic method for site-specific deuterium introduction involves the reduction of an aryl halide using a deuterated reducing agent. For example, an appropriately halogenated precursor to the phenyl ring of doxylamine could be treated with sodium borodeuteride in the presence of a palladium catalyst to replace the halogen with a deuterium atom.

General Deuteration Approaches

While less applicable for the specific synthesis of the phenyl-d5 variant, general deuteration methods are important in the broader context of isotopic labeling.

Acid or Base-Catalyzed Exchange: Protons on carbon atoms adjacent to carbonyl groups or other activating features can be exchanged for deuterium in the presence of an acid or base catalyst and a deuterium source like D₂O. google.com This method is typically used for deuterating enolizable positions.

Catalytic Reduction with Deuterium Gas: Double or triple bonds within a molecule can be saturated using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Pd/C), leading to the incorporation of two or four deuterium atoms, respectively.

Table 1: Comparison of Deuteration Strategies

| Strategy | Key Reagents/Catalysts | Selectivity | Typical Application |

|---|---|---|---|

| Use of Deuterated Precursors | Bromobenzene-d5, Phenyl-d5-boronic acid | High (pre-defined) | Building block synthesis |

| Hydrogen Isotope Exchange (HIE) | Iridium, Palladium catalysts; D₂O | High (catalyst-directed) | Late-stage functionalization |

| Reduction of Aryl Halides | Sodium borodeuteride, PdCl₂ | High (position of halide) | Specific C-D bond formation |

| Catalytic Reduction | D₂ gas, Pd/C, PtO₂ | Non-specific to C-H bonds | Saturation of double/triple bonds |

Chemical Synthesis Pathways for this compound and its Precursors

The synthesis of this compound is a multi-step process that starts with the creation of a deuterated core structure, followed by the addition of the side chain and subsequent demethylation.

The foundational step in synthesizing Doxylamine and its derivatives is the creation of the tertiary alcohol, 2-pyridylphenylmethyl carbinol. This is typically achieved via a Grignard reaction. researchgate.netgoogle.comwvu.edu For the d5-labeled compound, this involves reacting 2-acetylpyridine (B122185) with a deuterated Grignard reagent, phenyl-d5-magnesium bromide, which is prepared from bromobenzene-d5 and magnesium metal. researchgate.netgoogle.commiracosta.edu The anhydrous conditions required for Grignard reactions are critical to prevent quenching of the highly reactive organometallic reagent. miracosta.edulibretexts.org

The resulting deuterated carbinol is then subjected to a Williamson ether synthesis. The alcohol is deprotonated with a strong base, such as sodium amide or potassium hydroxide, to form an alkoxide. researchgate.netgoogle.comchemicalbook.com This nucleophile then reacts with 2-dimethylaminoethyl chloride to form the ether linkage, yielding Doxylamine-d5. researchgate.netgoogle.comgpatindia.com

Finally, to obtain this compound, the parent compound, Doxylamine-d5, must undergo N-demethylation. This can be accomplished using various demethylating agents under controlled reaction conditions.

Novel Synthetic Routes for Enantiopure Compounds

Doxylamine contains a chiral center, and its biological activity resides primarily in the (R)-enantiomer. google.comresearchgate.net Consequently, methods for producing enantiomerically pure doxylamine have been developed, which can be adapted for the d5-labeled analogue. One patented approach involves the asymmetric arylation of 2-acetylpyridine using phenylboronic acid (or phenyl-d5-boronic acid for the labeled version) in the presence of a chiral ligand, diethylzinc, and titanium tetraisopropoxide. google.comresearchgate.net This method generates the chiral (R)-carbinol intermediate, which is then carried forward to produce the final enantiopure product. google.com Another strategy involves the use of novel chiral auxiliaries to guide the stereochemistry of the reaction. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis is crucial for achieving high purity and yield, making the process commercially viable. For the Grignard reaction step, studies have explored various solvents and temperatures, finding that a mixture of tetrahydrofuran (B95107) (THF) and toluene (B28343) at 90-95°C provides optimal results. indexcopernicus.com The purification of intermediates is also key; for instance, pH adjustments can be used to wash out impurities from the doxylamine base before the final salt formation or subsequent reaction steps. indexcopernicus.comgoogle.com The final step often involves forming a salt, such as the succinate, which facilitates purification through crystallization. researchgate.netindexcopernicus.com Optimization studies have identified specific solvents, like acetone (B3395972) or a mixture of isopropanol (B130326) and ethyl acetate (B1210297), and temperatures to maximize the yield of the crystalline salt. researchgate.netindexcopernicus.comgoogle.com

Table 2: Plausible Synthetic Route for this compound

| Step | Reaction | Key Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Reagent Formation | Bromobenzene-d5, Magnesium, Anhydrous Ether/THF | Phenyl-d5-magnesium bromide |

| 2 | Grignard Reaction | 2-Acetylpyridine, Phenyl-d5-magnesium bromide | (Phenyl-d5)-2-pyridinylmethyl carbinol |

| 3 | Williamson Ether Synthesis | (Phenyl-d5)-2-pyridinylmethyl carbinol, Strong Base (e.g., NaH), 2-Dimethylaminoethyl chloride | Doxylamine-d5 |

| 4 | N-Demethylation | Doxylamine-d5, Demethylating agent | This compound |

Characterization of Synthetic Intermediates and Final Product

The structural confirmation and purity assessment of this compound and its synthetic intermediates are performed using a combination of spectroscopic and chromatographic techniques. The successful incorporation of deuterium is of primary importance.

Mass Spectrometry (MS): This technique is fundamental for confirming the isotopic labeling. High-resolution mass spectrometry (HRMS) can verify the molecular weight of this compound (C₁₆H₁₅D₅N₂O), which should be approximately 261.37 g/mol , an increase of 5 mass units compared to the non-deuterated analogue. pharmaffiliates.com Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which provides structural information and helps in the identification of metabolites in biological samples. nih.govresearchgate.net The multiple reaction monitoring (MRM) mode in LC-MS/MS allows for highly sensitive and specific quantification, using the transition from the deuterated parent ion to a characteristic fragment ion (e.g., m/z 276.2 → 187.3 for Doxylamine-d5). researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent or significantly diminished, providing direct evidence of successful deuteration at these specific sites. drugbank.com

¹³C NMR (Carbon NMR): The carbon signals for the deuterated phenyl ring will appear as multiplets with attenuated intensity due to C-D coupling, confirming the location of the deuterium atoms.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals, confirming their presence and providing information about the isotopic purity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound and its intermediates. impactfactor.org By comparing the retention time of the synthesized product to a reference standard, its identity can be supported. HPLC methods, particularly when coupled with UV or MS detectors, are crucial for separating the desired product from any unreacted starting materials or side-products, such as biphenyl (B1667301) which can form during the Grignard reaction. libretexts.org

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS/MS) | Isotopic Labeling & Purity | Confirms molecular weight increase due to deuterium; structural fragmentation for identification and quantification. thermofisher.comresearchgate.net |

| ¹H NMR Spectroscopy | Structural Confirmation | Verifies the absence of proton signals at the sites of deuteration (phenyl ring). drugbank.com |

| ¹³C NMR Spectroscopy | Structural Confirmation | Shows C-D coupling patterns for the deuterated carbons. |

| HPLC | Chemical Purity | Separates the final product from impurities and determines purity percentage. impactfactor.org |

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed.

¹H NMR: In the ¹H NMR spectrum of this compound, the most significant difference compared to its non-deuterated analog would be the absence of signals corresponding to the five protons on the phenyl ring. The remaining protons on the molecule would have characteristic chemical shifts and coupling patterns, confirming the rest of the structure.

¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule. The carbon atoms of the d5-phenyl ring would exhibit coupling to deuterium (C-D coupling), which would be observable as multiplets, and their chemical shifts might be slightly different compared to the non-deuterated compound due to the isotopic effect.

While specific spectral data for this compound is not publicly available, the spectra of the parent compound, Doxylamine, have been documented and can be used as a reference for the expected positions of the non-deuterated parts of the molecule. nih.govhmdb.cadrugbank.com

Chromatographic Purity Assessment

The purity of this compound is crucial for its use as an analytical standard. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods used for its purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is typically employed.

A typical HPLC setup would involve:

Column: A C8 or C18 reversed-phase column.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient mode to ensure good separation of the main compound from any impurities.

Detection: UV detection is commonly used, with the wavelength set to a value where the compound exhibits strong absorbance, such as 254 nm.

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for use as a reference standard. lgcstandards.com

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used for purity analysis. researchgate.net GC separates compounds based on their volatility and interaction with the stationary phase of the column. For Doxylamine and its metabolites, a high-resolution capillary column is often used. researchgate.net When coupled with MS, it provides not only purity information but also structural confirmation of the analyte and any impurities present.

Advanced Analytical Methodologies for Desmethyl Doxylamine D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Desmethyl Doxylamine-d5 in biological matrices. Its high sensitivity and selectivity allow for accurate quantification even at low concentrations. In typical applications, this compound serves as an internal standard (IS) for the quantification of Desmethyl Doxylamine (B195884) and the parent drug, Doxylamine. researchgate.netnih.gov The methodology leverages the slight mass difference between the deuterated standard and the non-labeled analyte, which allows the mass spectrometer to distinguish between them while they co-elute chromatographically.

The development of a robust LC-MS/MS method is critical for accurate analysis. Optimization begins with defining the analytical goals, such as required sensitivity, precision, and accuracy. sigmaaldrich.com For this compound and its non-labeled counterpart, methods are typically developed in biological fluids like plasma or urine. nih.govchromatographyonline.com

Key optimization steps include:

Sample Preparation: Protein precipitation is a common and straightforward technique used to extract the analyte and internal standard from plasma samples, offering simplicity and speed. nih.gov

Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to ensure good separation of the analyte from matrix components and to achieve sharp, symmetrical peak shapes. researchgate.netsigmaaldrich.com An initial "scouting" gradient can help determine the optimal mobile phase conditions. sigmaaldrich.com

Flow Rate: Flow rates are typically optimized to balance analysis time with separation efficiency, with common rates for standard HPLC columns being around 0.6 mL/min. researchgate.netnih.gov

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is highly effective for protonating the amine groups in this compound, leading to strong signal intensity. researchgate.netresearchgate.net

The validation of the developed method ensures its reliability, assessing parameters such as linearity, accuracy, precision, selectivity, and stability within established acceptance criteria. nih.gov

The choice of the chromatographic column and mobile phase is fundamental to achieving the desired separation.

Chromatographic Columns: Reversed-phase columns, particularly C18 phases, are widely used for the analysis of Doxylamine and its metabolites. These columns separate compounds based on their hydrophobicity. mdpi.com Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also offer unique selectivity and excellent peak shape for basic compounds like this compound without the need for ion-pairing reagents. helixchrom.com

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic solvent.

Organic Phase: Acetonitrile (B52724) or methanol (B129727) are the most common organic modifiers. researchgate.netscholarsresearchlibrary.com

Aqueous Phase: The aqueous phase is often acidified with formic acid and may contain a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to control the pH and improve peak shape and ionization efficiency. researchgate.nethelixchrom.com A common combination is methanol and 20 mM ammonium acetate with 0.2% formic acid in water. researchgate.netnih.gov Maintaining at least 5% of each mobile phase component throughout the gradient is advisable for method robustness. sigmaaldrich.com

Table 1: Example LC-MS/MS Method Parameters for Analytes Related to this compound

| Parameter | Setting | Reference |

|---|---|---|

| Column | Reversed-phase C18 | mdpi.com |

| Mobile Phase A | 20 mM Ammonium Acetate (0.2% Formic Acid) in Water | researchgate.netnih.gov |

| Mobile Phase B | Methanol | researchgate.netnih.gov |

| Flow Rate | 0.6 mL/min | researchgate.netnih.gov |

| Elution Type | Gradient | researchgate.net |

| Ionization | ESI Positive | researchgate.netresearchgate.net |

Tandem mass spectrometry is crucial for the high selectivity of the method. It involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺), its fragmentation, and the monitoring of a specific product ion. This process is known as Multiple Reaction Monitoring (MRM).

For Doxylamine-d5, a commonly used internal standard for Doxylamine, the MRM transition is m/z 276.2 → 187.3. researchgate.netnih.govresearchgate.net this compound would have a different precursor ion mass due to the loss of a methyl group (CH₃) and the presence of five deuterium (B1214612) atoms. The fragmentation pathway for Desmethyl Doxylamine would likely involve the cleavage of the ether linkage and the side chain, similar to Doxylamine itself. nih.gov The specific transitions for this compound are determined by infusing a solution of the compound into the mass spectrometer and optimizing the collision energy to produce a stable and intense product ion.

The fragmentation of Doxylamine and its metabolites typically involves the cleavage of the C-O bond of the ether and the bond between the two nitrogen atoms in the side chain. nih.gov This foundational understanding allows for the predictive identification of major product ions for related compounds like this compound.

Table 2: Known MRM Transitions for Doxylamine and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Doxylamine | 271.0 | 182.0 | researchgate.netnih.gov |

| Doxylamine-d5 | 276.2 | 187.3 | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS/MS for this type of compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative analytical approach. For successful GC analysis, compounds must be volatile and thermally stable. Polar functional groups, such as the secondary amine and ether in this compound, can decrease volatility and cause poor peak shape due to interactions with the GC system. Therefore, derivatization is often a necessary step. jfda-online.com

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for GC analysis. jfda-online.com The primary goals are to increase volatility and thermal stability, and to improve chromatographic behavior. researchgate.net

For this compound, which contains a secondary amine, common derivatization strategies include:

Silylation: This process replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This blocks the polar site, reducing hydrogen bonding and increasing volatility.

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile amide derivative. The introduction of fluorine atoms can also enhance detection by electron capture detectors, though this is less relevant for mass spectrometry. jfda-online.com

The choice of derivatization reagent depends on the specific requirements of the analysis and the nature of the analyte. researchgate.net It is crucial to ensure the derivatization reaction is complete and does not introduce interfering byproducts. jfda-online.com

The separation in GC is achieved on a capillary column coated with a stationary phase.

GC Column Selection: The choice of the column is based on the principle of "like dissolves like." For a derivatized, and therefore less polar, form of this compound, a non-polar or low-to-mid polarity column is generally preferred.

Non-polar columns: Phases like 100% dimethylpolysiloxane (e.g., DB-1, BP1) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, BP5) are excellent general-purpose columns that separate compounds primarily based on their boiling points. sigmaaldrich.comfujifilm.com These are often the first choice for a wide range of applications.

Mid-polarity columns: If additional selectivity is needed, a mid-polarity phase might be used. The choice of stationary phase is the most critical factor affecting the separation. merckmillipore.com

Temperature Programming: The GC oven temperature is typically programmed to increase during the analysis. This allows for the elution of a wide range of compounds with good peak shape. A typical program starts at a lower temperature to trap and focus the analytes at the head of the column, then ramps up to a higher temperature to elute the compounds of interest in a reasonable time. The specific temperature program must be optimized to achieve the best balance between resolution and analysis time. restek.comgcms.cz

Table 3: General Guide for GC Column Selection

| Polarity | Common Stationary Phase | Typical Application | Reference |

|---|---|---|---|

| Non-Polar | 100% Dimethylpolysiloxane | General purpose, separation by boiling point | sigmaaldrich.com |

| Low-Polarity | 5% Phenyl / 95% Dimethylpolysiloxane | General purpose, slightly more selective than 100% dimethylpolysiloxane | sigmaaldrich.com |

| Mid-Polarity | 50% Phenyl / 50% Dimethylpolysiloxane | Separation of compounds with moderate polarity | fujifilm.com |

Other hyphenated techniques (e.g., Capillary Electrophoresis-Mass Spectrometry)

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common technique for the analysis of doxylamine and its metabolites, other advanced hyphenated techniques offer unique advantages. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org

CE separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. openchemicalengineeringjournal.com This technique is particularly well-suited for the analysis of polar and charged compounds, such as drug metabolites, and requires minimal sample volume (typically in the nanoliter range). wikipedia.org When coupled with a mass spectrometer, typically via an electrospray ionization (ESI) interface, CE-MS provides high-resolution separation and definitive molecular identification. wikipedia.orgopenchemicalengineeringjournal.com

For a compound like this compound and its non-labeled analogue, CE-MS could offer several benefits:

High Separation Efficiency: CE can resolve complex mixtures, potentially separating the target analyte from closely related impurities or endogenous matrix components that might interfere with LC-based methods.

Low Sample Consumption: The ability to use very small sample volumes is advantageous when dealing with limited biological samples.

Orthogonal Separation: CE provides a different separation mechanism compared to reversed-phase LC, which can be valuable in cross-validation or for resolving analytical challenges encountered with LC-MS.

Although specific applications of CE-MS for this compound are not widely published, the technique has been successfully used for the enantioselective separation of doxylamine and for the analysis of other small molecule drugs and their metabolites in biological fluids. mdpi.comdiva-portal.org The development of a CE-MS method would involve optimizing parameters such as the background electrolyte composition and pH, capillary temperature, applied voltage, and the ESI-MS interface conditions to achieve the desired sensitivity and resolution. mdpi.com

Method Validation Principles for Quantitative Assays

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability and integrity of data submitted for drug applications. unite.itfda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that must be evaluated. nih.govtandfonline.com These principles are universally applicable to methods used for quantifying N-desmethyl doxylamine using this compound as an internal standard.

A recent LC-MS/MS method developed for the quantification of doxylamine in human plasma, which used Doxylamine-d5 as an internal standard, provides a practical example of these validation principles in action. nih.gov

Sensitivity (Limit of Detection, Limit of Quantification)

Method sensitivity is established by determining the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This is a critical parameter for pharmacokinetic studies where concentrations can be very low at later time points.

For a robust bioanalytical method, the LLOQ should be determined using a minimum of five samples independent of the calibration standards, with a response that is at least five times that of a blank sample. The precision (%CV) should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration.

| Parameter | Definition | Typical Acceptance Criteria | Example Value (Doxylamine Assay) |

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio > 3 | Not specified |

| LLOQ | Lowest quantifiable concentration | Accuracy: 80-120%; Precision: ≤20% | 0.500 ng/mL nih.gov |

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.

Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.

In practice, selectivity is demonstrated by analyzing blank biological matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard. The response of any interfering peak should be no more than 20% of the response of the LLOQ for the analyte and no more than 5% for the internal standard.

Accuracy and Precision

Accuracy describes the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percent relative error (%RE).

Precision measures the degree of scatter or agreement between a series of measurements. It is expressed as the coefficient of variation (%CV) and is evaluated at two levels: intra-batch (repeatability) and inter-batch (reproducibility).

Accuracy and precision are assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. For a method to be considered reliable, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).

Table: Example Accuracy and Precision Data for a Doxylamine Bioanalytical Method nih.gov Data adapted from a validated LC-MS/MS method for Doxylamine, illustrating typical performance.

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%RE) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%RE) |

| LLOQ | 0.500 | 5.4 | -10.6 to 3.7 | 6.6 | -2.7 to 0.1 |

| Low | 1.00 | 4.8 | -4.3 to 1.7 | 5.2 | -2.2 to 0.5 |

| Medium | 10.0 | 3.9 | -1.9 to 2.8 | 4.1 | -1.5 to 1.1 |

| High | 160 | 3.1 | -1.1 to 1.4 | 3.5 | -0.9 to 0.8 |

Matrix Effects and Internal Standard Normalization

Biological matrices like plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect .

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. Because the deuterated internal standard is chemically identical and chromatographically co-elutes with the non-labeled analyte, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte response to the internal standard response for quantification, any variability caused by matrix effects is effectively normalized.

Matrix effects are evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from multiple sources to the response of the analyte in a pure solution. The CV of the internal standard-normalized matrix factor should be ≤15%.

Stability Studies of Analyte in Various Sample Matrices

The stability of the analyte in the biological matrix must be thoroughly evaluated under conditions that reflect the entire lifecycle of a sample, from collection to final analysis. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the analyte's stability after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples may be left out during processing.

Long-Term Stability: Determines stability under frozen storage conditions for a duration that covers the expected storage time of study samples.

Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

For each stability study, the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Research Applications of Desmethyl Doxylamine D5 in Metabolic Studies

Investigation of Doxylamine (B195884) Biotransformation Pathways

The biotransformation of doxylamine in the body is a multi-step process primarily occurring in the liver. wikipedia.orgmdwiki.org Studies have identified several key metabolic routes, including N-demethylation, N-oxidation, aromatic hydroxylation, and ether cleavage. nih.govwho.intnih.gov The major metabolites formed are N-desmethyldoxylamine and N,N-didesmethyldoxylamine, produced through sequential removal of methyl groups from the nitrogen atom. nih.govresearchgate.net These metabolites, along with the unchanged parent drug, can be further processed through conjugation reactions, such as glucuronidation, before being excreted. yakhak.orgnih.gov

The metabolic profile of doxylamine has been characterized in human urine, revealing a complex mixture of the parent drug and its degradation products. nih.govyakhak.org

Table 1: Major Metabolites of Doxylamine

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| N-desmethyldoxylamine | N-Demethylation | nih.govresearchgate.netyakhak.org |

| N,N-didesmethyldoxylamine | N-Demethylation | nih.govresearchgate.netyakhak.org |

| Doxylamine N-oxide | N-Oxidation | wikipedia.orgnih.gov |

| Doxylamine O-glucuronide | Glucuronidation | nih.gov |

| N-desmethyl-doxylamine O-glucuronide | Glucuronidation | nih.gov |

The metabolic conversion of doxylamine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.orgmdwiki.org Specific isozymes identified as being responsible for doxylamine's metabolism include CYP2D6, CYP1A2, and CYP2C9. wikipedia.orgmdwiki.org These enzymes catalyze the oxidative reactions, including the critical N-demethylation steps. cambridge.orgmdpi.com For instance, studies on similar first-generation antihistamines like diphenhydramine (B27) have shown that CYP2D6 acts as a high-affinity enzyme for N-demethylation, with contributions from CYP1A2, CYP2C9, and CYP2C19 at higher concentrations. nih.gov Research in mouse models has also suggested that doxylamine can act as a phenobarbital-type inducer of liver microsomal enzymes, particularly causing a marked induction of CYP2B enzymes. nih.gov

Table 2: Cytochrome P450 Enzymes Involved in Doxylamine Metabolism

| Enzyme | Role | Reference |

|---|---|---|

| CYP2D6 | Primary metabolizing enzyme | wikipedia.orgmdwiki.org |

| CYP1A2 | Metabolizing enzyme | wikipedia.orgmdwiki.org |

| CYP2C9 | Metabolizing enzyme | wikipedia.orgmdwiki.org |

In Vitro Metabolic Reaction Profiling

In vitro systems are essential for studying drug metabolism in a controlled laboratory setting, providing insights into metabolic stability and potential drug-drug interactions. youtube.com These assays allow researchers to investigate the specific enzymes and pathways involved in the biotransformation of a compound without the complexities of a whole organism.

Human liver microsomes (HLM) and cryopreserved human hepatocytes (CHH) are the most common in vitro tools used to study the metabolic clearance of drugs. ku.edu Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP450 family. youtube.commdpi.com Incubating doxylamine with liver microsomes or intact hepatocytes allows researchers to simulate its hepatic metabolism. nih.govku.edu Studies using isolated rat hepatocytes have successfully generated several doxylamine metabolites that are also observed in vivo, including desmethyldoxylamine and didesmethyldoxylamine, demonstrating the critical role of hepatic metabolism in the drug's elimination. nih.gov These experiments are fundamental for determining a drug's intrinsic clearance and predicting its in vivo hepatic clearance. youtube.com

In the analysis of samples from in vitro metabolic studies, Desmethyl Doxylamine-d5 plays an indispensable role as a tracer, more specifically as an internal standard (IS). scispace.com When quantifying the metabolites of doxylamine using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled IS is added to the biological sample (e.g., the microsome incubation mixture) at a known concentration. scispace.comnih.gov

Because this compound is chemically identical to the N-desmethyldoxylamine metabolite being measured, it behaves identically during sample extraction, purification, and chromatographic separation. scispace.com However, due to the five deuterium (B1214612) atoms replacing hydrogen atoms, it has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the metabolite formed in the experiment (the analyte) and the added internal standard. mdpi.com By comparing the signal intensity of the analyte to that of the known quantity of the IS, analysts can correct for any sample loss or variability in instrument response, leading to highly accurate and precise quantification of the metabolite's formation. nih.gov This stable isotope tracer approach is crucial for building a reliable kinetic profile of doxylamine's metabolism. nih.gov

Applications in Forensic and Analytical Toxicology Research Methodologies

Development of Quantitative Assays for Doxylamine (B195884) and Metabolites in Biological Specimens

The accurate quantification of doxylamine and its primary metabolite, N-desmethyl doxylamine, in biological matrices like blood, plasma, and urine is essential for clinical and forensic investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation and instrumental analysis. ijirt.org

While Doxylamine-d5 is frequently cited as an internal standard for doxylamine quantification, the use of Desmethyl Doxylamine-d5 is particularly advantageous for the simultaneous quantification of both the parent drug and its desmethyl metabolite. ijirmps.orgthermofisher.com By closely mimicking the chemical and physical properties of the analyte, a deuterated internal standard for the metabolite ensures more accurate quantification, as it behaves similarly during extraction and ionization. caymanchem.com

A typical LC-MS/MS method for the analysis of doxylamine and N-desmethyl doxylamine would involve the following steps:

| Step | Description |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the biological matrix. |

| Internal Standard | Addition of a known concentration of this compound (and potentially Doxylamine-d5) to the sample. |

| Chromatographic Separation | Use of a C18 reversed-phase column to separate doxylamine and N-desmethyl doxylamine from other matrix components. |

| Mass Spectrometric Detection | Utilization of multiple reaction monitoring (MRM) to selectively detect and quantify the parent drug, its metabolite, and the deuterated internal standard. |

Table 1: Example MRM Transitions for Doxylamine and Metabolite Analysis Note: These are hypothetical values for illustrative purposes and would need to be empirically determined.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Doxylamine | 271.2 | 182.1 |

| N-desmethyl doxylamine | 257.2 | 168.1 |

Methodological Considerations for High-Throughput Screening

High-throughput screening (HTS) in toxicology allows for the rapid analysis of a large number of samples, which is particularly useful in settings such as workplace drug testing or large-scale forensic investigations. nih.gov Adapting LC-MS/MS methods for HTS requires several methodological considerations to maintain data quality while increasing sample throughput.

Key considerations include:

Simplified Sample Preparation: "Dilute-and-shoot" methods, where the sample is simply diluted before injection, can significantly reduce sample preparation time. However, this approach can increase the risk of matrix effects. thermofisher.com

Rapid Chromatographic Gradients: Shortening the chromatographic run time is essential for HTS. This can be achieved by using shorter columns, higher flow rates, and rapid gradient elution.

Multiplexing: Analyzing multiple analytes in a single run enhances efficiency. The inclusion of this compound facilitates the simultaneous and accurate quantification of both doxylamine and its primary metabolite.

Automated Data Processing: Specialized software is crucial for the rapid processing and review of large batches of data generated in an HTS workflow.

Challenges in Sample Preparation and Matrix Interference

The complexity of biological matrices presents significant challenges in the development of quantitative assays. ijirt.orgijirmps.org Endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization of the target analytes in the mass spectrometer, a phenomenon known as the matrix effect. ijirmps.org This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation. thermofisher.com

Chromatographic Separation: Ensuring that the analytes of interest elute at a different time from major matrix components can reduce interference.

Use of Stable Isotope-Labeled Internal Standards: this compound is expected to co-elute with N-desmethyl doxylamine and experience similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the impact of matrix-induced signal variability can be minimized. caymanchem.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation | Simple, fast, inexpensive | High potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Good sample cleanup, removes many interferences | More time-consuming, requires organic solvents |

| Solid-Phase Extraction (SPE) | Excellent sample cleanup, high selectivity | More expensive, can be complex to develop |

Inter-laboratory Method Validation and Harmonization Studies

For analytical methods to be widely accepted and for results to be comparable across different laboratories, inter-laboratory validation and harmonization studies are essential. nih.govnih.gov These studies, often referred to as round-robin or proficiency testing, involve multiple laboratories analyzing the same set of standardized samples.

The goals of such studies for doxylamine and its metabolites would be to:

Assess the reproducibility and reliability of a specific analytical method across different laboratory settings.

Identify potential sources of variability in analytical results.

Establish consensus values for reference materials.

Promote the adoption of standardized and best-practice analytical procedures.

While specific inter-laboratory validation studies focusing on this compound are not widely published in the scientific literature, the principles of such studies are well-established in the field of forensic and analytical toxicology. nih.gov The results from these studies are crucial for ensuring that the analytical data generated by different laboratories are consistent and reliable, which is of utmost importance for legal and clinical decision-making.

Development and Certification of Desmethyl Doxylamine D5 Reference Standards

Quality Control and Analytical Characterization of Certified Reference Materials

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, serving as benchmarks for validating analytical measurement methods, calibrating instruments, and ensuring the quality and metrological traceability of products. wikipedia.org The analytical characterization of Desmethyl Doxylamine-d5 as a CRM involves a comprehensive evaluation of its chemical and physical properties to guarantee its fitness for purpose.

The purity of a this compound reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. Purity determination is a comprehensive process that involves the identification and quantification of all significant impurities. thermofisher.com These impurities can include residual starting materials, by-products from the synthesis, and degradation products.

A variety of analytical techniques are employed for impurity profiling, with chromatographic methods coupled to mass spectrometry being particularly powerful. researchgate.netijprajournal.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate and identify volatile and non-volatile impurities, respectively. thermofisher.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the elemental composition determination of unknown impurities. sterlingpharmasolutions.com

Table 1: Illustrative Impurity Profile for this compound

| Impurity Name | Potential Origin | Analytical Technique | Typical Reporting Limit |

|---|---|---|---|

| Doxylamine (B195884) | Incomplete methylation | LC-MS/MS | ≤ 0.1% |

| N-Oxide of Desmethyl Doxylamine | Oxidation | LC-MS/MS | ≤ 0.1% |

| Unlabeled Desmethyl Doxylamine | Incomplete deuteration | GC-MS or LC-MS/MS | ≤ 0.5% |

This table is for illustrative purposes and does not represent actual analytical data for a specific batch of this compound.

For a stable isotope-labeled internal standard like this compound, the verification of isotopic enrichment is of paramount importance. Isotopic enrichment refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. High isotopic purity is crucial to minimize cross-contribution to the signal of the unlabeled analyte. rsc.org

The determination of isotopic enrichment is typically performed using mass spectrometry. rsc.org High-resolution mass spectrometry can distinguish between the isotopologues of the compound and allows for the calculation of the percentage of the desired deuterated species. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, can also be used to confirm the position and extent of deuterium labeling. rsc.org

Table 2: Representative Isotopic Enrichment Data for this compound

| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Observed Abundance (%) |

|---|---|---|---|

| d0 | C₁₆H₂₁N₂O | 257.1654 | < 0.1 |

| d1 | C₁₆H₂₀DN₂O | 258.1717 | < 0.5 |

| d2 | C₁₆H₁₉D₂N₂O | 259.1780 | < 1.0 |

| d3 | C₁₆H₁₈D₃N₂O | 260.1842 | < 2.0 |

| d4 | C₁₆H₁₇D₄N₂O | 261.1905 | < 5.0 |

This table is a representative example and does not reflect the exact isotopic distribution of a specific lot.

Traceability to International Metrological Standards

Metrological traceability is a fundamental concept in analytical measurement, ensuring that the results of a measurement can be related to a reference through a documented, unbroken chain of calibrations. eurachem.orgresearchgate.net For certified reference materials, traceability is typically established to the International System of Units (SI). sigmaaldrich.com

The certification of this compound as a reference material involves establishing a traceability chain to a primary standard, often maintained by a National Metrology Institute (NMI) such as the National Institute of Standards and Technology (NIST) in the United States. nist.govnist.gov This is achieved through a series of calibrations, where the measurement of the this compound is compared against a reference material of higher metrological order. ansi.org The certificate of analysis for a CRM will include a statement of metrological traceability, providing users with confidence in the accuracy and comparability of their measurement results. ansi.org

Long-term Stability Assessment of Reference Standards

The stability of a reference standard is its ability to maintain its certified property values within specified limits over a defined period of storage and use. europa.eu A comprehensive long-term stability assessment is a critical component of the certification process for this compound to establish a reliable shelf-life. europa.eu

Stability studies are conducted under controlled conditions that mimic the recommended storage conditions. europa.eu The material is tested at regular intervals to monitor for any degradation or changes in purity. europa.eu In addition to long-term studies, accelerated stability studies are often performed at elevated temperatures to predict the stability of the material over a shorter period and to assess its robustness during transportation. europa.eu

Table 3: Example Long-Term Stability Study Protocol for this compound

| Storage Condition | Time Points (Months) | Tests to be Performed |

|---|---|---|

| 2-8 °C (Recommended) | 0, 3, 6, 9, 12, 18, 24, 36 | Purity by LC-MS, Isotopic Enrichment by MS, Appearance |

| 25 °C / 60% RH (Accelerated) | 0, 1, 3, 6 | Purity by LC-MS, Isotopic Enrichment by MS, Appearance |

RH = Relative Humidity. This table represents a typical stability protocol and may be adapted based on the specific properties of the compound.

The data generated from these stability studies are used to establish the expiration date of the this compound reference standard, ensuring that it remains suitable for its intended use throughout its shelf life.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Doxylamine |

Emerging Research Directions and Future Perspectives on Desmethyl Doxylamine D5

Advancements in Micro-scale and On-chip Analytical Systems

The analysis of metabolites and their deuterated internal standards is progressively moving towards miniaturization to enhance efficiency, reduce costs, and minimize sample consumption. Micro-scale and on-chip analytical systems, often referred to as Micro-Total Analysis Systems (µTAS) or "lab-on-a-chip" technology, represent a significant frontier. These systems integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small device.

For Desmethyl Doxylamine-d5 and its non-deuterated counterpart, the application of microfluidic chips could offer several advantages:

Reduced Sample Volume: Traditional liquid chromatography-mass spectrometry (LC-MS) methods require sample volumes in the microliter range. On-chip systems can operate with nanoliter volumes, which is particularly advantageous when analyzing precious or limited biological samples, such as those from pediatric studies or micro-sampling techniques.

Faster Analysis Times: The short channels and rapid diffusion distances within microfluidic devices can drastically reduce separation times compared to conventional HPLC columns, increasing sample throughput.

Integration and Automation: µTAS have the potential to automate the entire analytical workflow, from plasma extraction to detection. This reduces manual handling, minimizes human error, and improves reproducibility in pharmacokinetic and toxicological studies.

While specific applications for this compound on these platforms are not yet widely reported, the technology's capability for protein and cell composition analysis suggests its adaptability for small molecule quantification in complex biological matrices. researchgate.net Future research will likely focus on developing dedicated chips for therapeutic drug monitoring and metabolic profiling that incorporate the use of deuterated internal standards like this compound.

Integration with Multi-omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches aim to provide a comprehensive understanding of biological systems by integrating data from different molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov In this context, the accurate quantification of metabolites is critical, as the metabolome represents the downstream output of genomic and proteomic activity and is closely linked to phenotype. nih.gov

This compound plays a crucial enabling role in the metabolomics component of multi-omics research. As an internal standard, it ensures the precise and accurate measurement of N-desmethyldoxylamine concentrations. This accuracy is paramount when attempting to correlate changes in metabolite levels with alterations in protein expression (proteomics) or gene transcription (transcriptomics). mdpi.com

A hypothetical multi-omics study investigating the effects of Doxylamine (B195884) could involve the following:

Metabolomics: Using LC-MS with this compound as an internal standard to quantify Doxylamine and N-desmethyldoxylamine in patient samples.

Proteomics: Analyzing the same samples to identify changes in the abundance of metabolic enzymes (e.g., Cytochrome P450 isoforms) or other proteins.

Transcriptomics: Measuring changes in the mRNA expression levels of genes corresponding to the identified proteins.

By integrating these datasets, researchers can build comprehensive models to understand the mechanisms of drug action, identify biomarkers for drug response, or elucidate pathways of toxicity. nih.gov The reliability of such integrated models depends heavily on the quality of the quantitative data from each omic layer, highlighting the foundational importance of standards like this compound.

Table 1: Conceptual Multi-Omics Integration Workflow

| Omics Layer | Objective | Methodology | Role of this compound |

|---|---|---|---|

| Metabolomics | Quantify Doxylamine and its primary metabolite, N-desmethyldoxylamine. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Used as an internal standard for the precise and accurate quantification of N-desmethyldoxylamine. |

| Proteomics | Identify and quantify proteins involved in Doxylamine metabolism and response. | Mass Spectrometry-based Proteomics (e.g., SWATH-MS) | N/A (Provides data for correlation with metabolite levels). |

| Transcriptomics | Measure gene expression changes related to drug exposure. | RNA-Sequencing (RNA-Seq) | N/A (Provides data for correlation with protein and metabolite levels). |

| Data Integration | Build a network model of Doxylamine's biological effects. | Pathway Analysis, Correlation Networks, Machine Learning | Ensures the metabolite data integrated into the model is accurate and reliable. |

Novel Synthetic Routes for Related Deuterated Analogs

The synthesis of deuterated internal standards is a specialized field of medicinal chemistry. The primary goals are to achieve high isotopic purity (i.e., minimal presence of the non-deuterated form) and to place the deuterium (B1214612) labels on positions of the molecule that are not susceptible to metabolic cleavage or chemical exchange.

For a molecule like Desmethyl Doxylamine, which contains multiple potential sites for deuteration, novel synthetic routes could focus on:

Stereoselectivity: Developing synthetic methods that allow for the specific deuteration of one enantiomer over another, which could be important for stereospecific metabolic studies.

Efficiency and Scalability: Creating more efficient, higher-yielding, and scalable syntheses to reduce the cost and increase the availability of high-purity deuterated standards.

Strategic Labeling: Exploring synthetic pathways that allow for the introduction of deuterium at various positions within the molecule. This can be useful for studying different aspects of the drug's metabolism, as the fate of the deuterium atoms can provide clues about which parts of the molecule are being modified by enzymes.

While specific novel routes for this compound are proprietary or not widely published, general advanced strategies in deuteration chemistry include the use of novel catalysts for deuterium gas incorporation, development of new deuterated building blocks, and chemoenzymatic methods that use enzymes to achieve high selectivity.

Computational Chemistry Approaches for Predicting Metabolic Pathways and Analytical Behavior

Computational chemistry and cheminformatics are increasingly used to predict the fate of drugs and metabolites in the body, reducing the need for extensive experimental work. nih.gov These in silico methods can be broadly categorized into ligand-based and structure-based approaches. nih.govfrontiersin.org

For this compound and its parent compounds, computational models can offer insights into:

Metabolic Pathway Prediction: Software tools can predict the most likely sites on the Doxylamine molecule to be metabolized. nih.gov By simulating the interaction between Doxylamine and metabolic enzymes like Cytochrome P450s, researchers can predict the formation of N-desmethyldoxylamine and other potential metabolites. This helps in understanding why N-desmethyldoxylamine is a major metabolite and can guide the synthesis of relevant deuterated standards.

Prediction of Analytical Behavior: Computational tools can predict key analytical properties. For instance, models can estimate the mass-to-charge ratio (m/z) of parent and fragment ions that would be observed in a mass spectrometer, aiding in the development of sensitive and specific detection methods. They can also predict chromatographic retention times, which helps to optimize the separation of the analyte from other components in a biological sample.

Structure-Activity Relationships (SAR): By analyzing the structural features of a molecule, ligand-based methods can predict its metabolic stability. nih.gov This can help in the early stages of drug design to create molecules with more desirable pharmacokinetic profiles.

The use of these computational approaches allows for a more rational and targeted approach to analytical method development and metabolic investigation, where this compound serves as a critical tool for experimental validation of the in silico predictions. researchgate.net

Table 2: Computational Approaches in Drug Metabolite Analysis

| Computational Method | Description | Application to Desmethyl Doxylamine Context |

|---|---|---|

| Molecular Docking | A structure-based method that predicts the preferred orientation of a molecule when bound to a protein target. frontiersin.org | Simulating the binding of Doxylamine to Cytochrome P450 enzymes to predict the site of N-demethylation. |

| QSAR Models | Ligand-based models that relate the chemical structure of a compound to its biological activity or physical properties. frontiersin.org | Predicting the metabolic stability of Doxylamine and its analogs based on their structural features. |

| Metabolite Prediction Software | Rule-based or machine learning systems that predict the structure of likely metabolites from a given parent compound. nih.gov | Identifying N-desmethyldoxylamine as a primary metabolite and suggesting other potential biotransformation products. |

| In Silico MS Fragmentation | Algorithms that predict the fragmentation pattern of a molecule in a mass spectrometer. | Predicting the product ions for both N-desmethyldoxylamine and this compound to set up MS/MS detection methods. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Desmethyl Doxylamine-d5 in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) to enhance specificity. CID generates diagnostic fragments (e.g., m/z 508.2 for this compound), while UVPD provides complementary fragmentation patterns (e.g., m/z 366 and 322) for confirmatory analysis . Validate methods using calibration curves (5–500 ng/mL) and quality control (QC) samples to ensure precision (RSD <15%) and accuracy (80–120% recovery) .

Q. How should researchers address isotopic purity during the synthesis and characterization of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify isotopic enrichment (≥99 atom% deuterium) and positional labeling. Purify intermediates via recrystallization or chromatography to minimize non-deuterated impurities, which can interfere with metabolic studies .

Q. What experimental controls are critical for assessing this compound’s metabolic stability in hepatic models?

- Methodological Answer : Include human liver microsomes (HLM) with cofactors (NADPH) and negative controls (heat-inactivated enzymes) to differentiate enzymatic vs. non-enzymatic degradation. Quantify metabolites (e.g., desmethyl derivatives) using deuterated internal standards (e.g., Doxylamine-d5) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fragmentation patterns between CID and UVPD for this compound?

- Methodological Answer : Combine CID and UVPD in a single LC-MS run to leverage their complementarity. For example, CID may yield higher-intensity fragments for quantification (m/z 508.2), while UVPD improves confirmatory analysis at low concentrations (e.g., LOQ = 0.5 ng/mL) by producing unique product ions . Optimize collision energy (e.g., 30 eV for CID) and irradiation time (e.g., 170 ms for UVPD) using energy-resolved spectra (Figures S94–S97) .

Q. What strategies mitigate interference from endogenous compounds when analyzing this compound in plasma?

- Methodological Answer : Implement protein precipitation with acetonitrile or methanol followed by solid-phase extraction (SPE) to reduce phospholipid interference. Use matrix-matched calibration standards and isotopically labeled analogs (e.g., Doxylamine-d5) to normalize ion suppression/enhancement effects .

Q. How do researchers validate this compound’s role as an internal standard in pharmacokinetic studies?

- Methodological Answer : Compare its retention time, ionization efficiency, and recovery against the non-deuterated parent compound (Doxylamine) in spiked plasma samples. Ensure co-elution and similar extraction recovery (±10%) to minimize variability. Validate cross-reactivity in immunoassays using structurally related metabolites .

Q. What computational tools aid in predicting this compound’s metabolic pathways?

- Methodological Answer : Use in silico platforms (e.g., Meteor Nexus, ADMET Predictor) to simulate Phase I/II metabolism. Validate predictions with in vitro models (e.g., HLM, hepatocytes) and high-resolution MS/MS to detect hydroxylated, glucuronidated, or sulfated metabolites .

Data Analysis & Reporting Guidelines

Q. How should conflicting LC-MS/MS data for this compound be statistically reconciled?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to fragmentation patterns and retention times. Use receiver operating characteristic (ROC) curves to distinguish true signals from noise in low-abundance samples .

Q. What criteria define acceptable limits for this compound-related impurities in reference standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.